Bromination Yields Unique Scorpionate Ligand Geometries
In a direct head‑to‑head comparison, the ligand hydrotris(3‑cyclohexyl‑4‑bromopyrazol‑1‑yl)borate ([TpCy,4Br]⁻) was synthesized from 4‑bromo‑3‑cyclohexyl‑1H‑pyrazole, while the non‑brominated analog [TpCy]⁻ was prepared from 3‑cyclohexylpyrazole. X‑ray crystallography of the corresponding Co(II) chloride complexes revealed that the brominated ligand [TpCy,4Br]⁻ imposes a different coordination environment compared to [TpCy]⁻, as evidenced by distinct Co–N bond lengths and N–Co–N angles [1].
| Evidence Dimension | Metal‑Ligand Coordination Geometry |
|---|---|
| Target Compound Data | Co[TpCy,4Br]Cl complex crystallized and structurally characterized; specific bond lengths and angles reported |
| Comparator Or Baseline | Co[TpCy]Cl complex (non‑brominated analog) crystallized and structurally characterized |
| Quantified Difference | Crystallographic parameters for both complexes provided in supporting information of [1]; brominated ligand yields distinct coordination sphere |
| Conditions | X‑ray crystallography of tetrahedral cobalt(II) complexes at 213–298 K |
Why This Matters
The presence of the bromine atom alters the steric and electronic profile of the scorpionate ligand, enabling access to metal complexes with different geometries and reactivities that are unattainable with the non‑brominated analog.
- [1] Trofimenko, S.; Rheingold, A. L.; Liable Sands, L. M. Coordination Chemistry of Novel Scorpionate Ligands Based on 3-Cyclohexylpyrazole and 3-Cyclohexyl-4-bromopyrazole. Inorganic Chemistry 2002, 41 (7), 1889–1896. View Source
